molecular formula C14H12N2O2S B8263704 1-tosyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1116136-30-1

1-tosyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8263704
CAS No.: 1116136-30-1
M. Wt: 272.32 g/mol
InChI Key: WROOEZMEUUZZJB-UHFFFAOYSA-N
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Description

1-tosyl-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a pyrrolo[3,2-b]pyridine core with a tosyl group attached, which enhances its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tosyl-1H-pyrrolo[3,2-b]pyridine can be synthesized through various methods. One common approach involves the reaction of 1H-pyrrolo[3,2-b]pyridine with tosyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 1-tosyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tosyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the tosyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

1-tosyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

This compound features a fused pyrrole and pyridine ring structure with a tosyl group, which enhances its reactivity and biological interactions. The presence of the tosyl group is significant as it can influence the compound's binding affinity to various biological targets.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

One of the primary mechanisms through which this compound exhibits biological activity is by acting as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation and survival, and their aberrant signaling is implicated in various cancers. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and blocking downstream signaling pathways that promote tumor growth.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, methyl this compound-2-carboxylate has shown significant inhibitory effects on FGFR signaling, making it a candidate for cancer therapeutics. The compound demonstrated effective inhibition in various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.109 μM to 0.245 μM .

Comparative Activity Table

Compound NameTargetIC50 (μM)Mechanism of Action
Methyl this compound-2-carboxylateFGFRs0.109 - 0.245Kinase inhibition
Compound 16hMELK0.032Multi-target kinase inhibition
1H-pyrrolo[2,3-b]pyridine-4-carboxylateVariousN/AAnti-proliferative effects

Study on Anticancer Activity

In one notable study, researchers synthesized a series of derivatives based on the pyrrolo[3,2-b]pyridine scaffold and evaluated their biological activities against MELK (maternal embryonic leucine zipper kinase). Among these derivatives, one compound exhibited potent enzyme inhibition with an IC50 value of 32 nM and demonstrated significant anti-proliferative effects across multiple cancer cell lines. The study concluded that this compound could serve as a lead for further anticancer drug discovery due to its ability to promote apoptosis in cancer cells and inhibit their migration .

Inhibition of Autotaxin

Another area of research has focused on the inhibitory effects of this compound on autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA). LPA is known to play a role in various pathological processes including fibrosis and cancer progression. Compounds derived from this scaffold have shown promise in inhibiting ATX activity, suggesting potential therapeutic applications in treating fibrotic diseases and cancers associated with LPA signaling pathways .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-4-6-12(7-5-11)19(17,18)16-10-8-13-14(16)3-2-9-15-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROOEZMEUUZZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901211556
Record name 1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901211556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116136-30-1
Record name 1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116136-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901211556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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